3-(2-methoxyphenyl)-5-{5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole
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Description
3-(2-methoxyphenyl)-5-{5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C19H17N5O2S and its molecular weight is 379.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 379.11029598 g/mol and the complexity rating of the compound is 487. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound, also known as F3406-0811 or VU0621191-1, primarily targets the Lymphocytic Choriomeningitis Virus (LCMV) . LCMV is a type of arenavirus and is considered a neglected human pathogen of clinical significance .
Mode of Action
F3406-0811 inhibits LCMV cell entry by specifically interfering with the pH-dependent fusion in the endosome compartment . This fusion is mediated by the LCMV glycoprotein GP2 and is required to release the virus ribonucleoprotein into the cell cytoplasm to initiate transcription and replication of the virus genome . The compound has been found to specifically interfere with this process, thereby inhibiting the multiplication of the virus .
Biochemical Pathways
The compound affects the pathway of viral entry into the host cell. By inhibiting the pH-dependent fusion mediated by the LCMV glycoprotein GP2, it prevents the release of the virus ribonucleoprotein into the cell cytoplasm . This stops the transcription and replication of the virus genome, thereby inhibiting the multiplication of the virus .
Result of Action
The primary result of the action of F3406-0811 is the inhibition of LCMV multiplication . By preventing the virus from entering host cells and replicating, the compound can potentially limit the spread of the virus within the host organism .
Action Environment
The efficacy and stability of F3406-0811 can be influenced by various environmental factors. These may include the pH of the environment, as the compound’s mechanism of action involves interfering with a pH-dependent process . Other factors such as temperature, presence of other compounds or medications, and the overall health status of the host organism could also potentially influence the compound’s action.
Properties
IUPAC Name |
3-(2-methoxyphenyl)-5-[5-methyl-1-(3-methylsulfanylphenyl)triazol-4-yl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S/c1-12-17(21-23-24(12)13-7-6-8-14(11-13)27-3)19-20-18(22-26-19)15-9-4-5-10-16(15)25-2/h4-11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYIUZFUDPSGDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)SC)C3=NC(=NO3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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